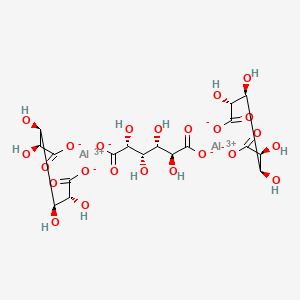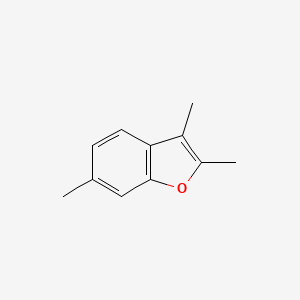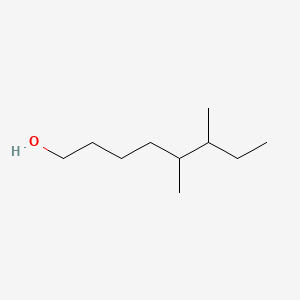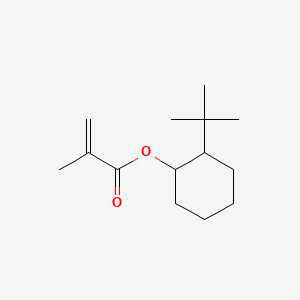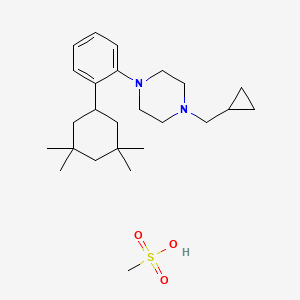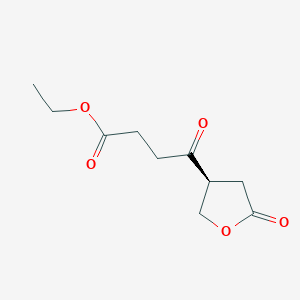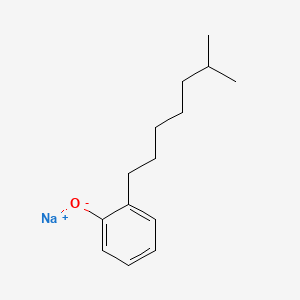
Sodium isooctylphenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium isooctylphenolate is a heterocyclic organic compound with the chemical formula C14H21NaO. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable component in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium isooctylphenolate can be synthesized through the reaction of isooctylphenol with sodium hydroxide. The reaction typically occurs in an aqueous medium at elevated temperatures to ensure complete conversion. The general reaction is as follows:
C14H22O+NaOH→C14H21NaO+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where isooctylphenol and sodium hydroxide are mixed under controlled conditions. The reaction mixture is then heated to facilitate the formation of the sodium salt. The product is subsequently purified through filtration and crystallization processes to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium isooctylphenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form phenolic derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phenolate ion acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are typically used.
Substitution: Reactions often occur in the presence of alkyl halides under basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Phenolic derivatives
Substitution: Alkylated phenols
Wissenschaftliche Forschungsanwendungen
Sodium isooctylphenolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phenolic compounds.
Biology: It is employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent.
Industry: It is used in the production of surfactants and detergents due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of sodium isooctylphenolate involves its interaction with various molecular targets. The phenolate ion can act as a nucleophile, attacking electrophilic centers in substrates. This reactivity is leveraged in organic synthesis to form new carbon-oxygen bonds. Additionally, its amphiphilic nature allows it to interact with lipid membranes, which is being explored for potential antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Sodium phenoxide (C6H5ONa): Similar in structure but lacks the isooctyl group, making it less hydrophobic.
Sodium p-cresolate (C7H7ONa): Contains a methyl group instead of an isooctyl group, resulting in different reactivity and solubility properties.
Uniqueness: Sodium isooctylphenolate’s unique structure, with its long hydrophobic isooctyl chain, imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions, such as in surfactant production and biochemical assays.
Eigenschaften
CAS-Nummer |
93922-02-2 |
|---|---|
Molekularformel |
C14H21NaO |
Molekulargewicht |
228.31 g/mol |
IUPAC-Name |
sodium;2-(6-methylheptyl)phenolate |
InChI |
InChI=1S/C14H22O.Na/c1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15;/h6-7,10-12,15H,3-5,8-9H2,1-2H3;/q;+1/p-1 |
InChI-Schlüssel |
XPYPERMVQIWTCW-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)CCCCCC1=CC=CC=C1[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


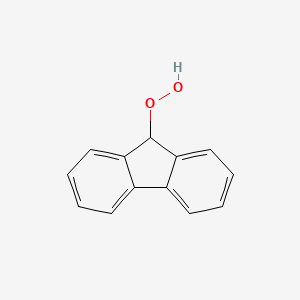
![4-[(2-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12662937.png)


